molecular formula C18H19N3O3S B2471419 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 886924-47-6

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2471419
CAS No.: 886924-47-6
M. Wt: 357.43
InChI Key: NDOFQJQBWJEBTE-UHFFFAOYSA-N
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Description

2-(2-(Ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide is a synthetic organic compound featuring a benzimidazole core, a versatile pharmacophore in medicinal chemistry. The presence of the ethylsulfonyl group at the 2-position and the N-methyl-N-phenylacetamide side chain at the 1-position of the benzimidazole ring makes this compound a valuable intermediate for pharmaceutical research and development. The benzimidazole nucleus is a privileged structure in drug discovery, known for its wide array of pharmacological activities. Recent studies highlight that benzimidazole derivatives, particularly those with sulfonyl motifs, show significant promise in oncology research . These compounds can interact with critical biological targets; for instance, some alkylsulfonyl benzimidazole derivatives have been identified as potent inhibitors of the Bcl-2 protein, an key regulator of apoptosis that is often overexpressed in cancer cells, leading to the downregulation of anti-apoptotic genes . The structural features of this compound suggest potential for similar interactions, making it a candidate for the development of novel anticancer agents . Beyond oncology, the benzimidazole scaffold is a key structural element in compounds with documented antimicrobial, antifungal, and anthelmintic properties . Its similarity to naturally occurring nucleotides allows it to interact effectively with the biopolymers of living systems. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-ethylsulfonylbenzimidazol-1-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-3-25(23,24)18-19-15-11-7-8-12-16(15)21(18)13-17(22)20(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOFQJQBWJEBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the benzimidazole ring produces dihydrobenzimidazole derivatives .

Scientific Research Applications

2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. This compound may be explored for similar medicinal applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, while the N-methyl-N-phenylacetamide moiety can influence its binding affinity and selectivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.

    2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-ethyl-N-phenylacetamide: Similar structure but with an N-ethyl group instead of N-methyl.

    2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-(4-methylphenyl)acetamide: Similar structure but with a 4-methylphenyl group instead of phenyl

Uniqueness

The uniqueness of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group enhances its solubility, while the benzimidazole core provides a versatile scaffold for interactions with biological targets. This combination makes it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features an ethylsulfonyl group attached to a benzimidazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its potential as an antimicrobial agent and its mechanism of action.

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related benzimidazole compounds have demonstrated effective inhibition against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus0.5 μg/mL
Compound BPseudomonas aeruginosa0.3 μg/mL
This compoundBacillus subtilisTBD

The exact MIC for the compound is still to be determined (TBD) based on ongoing studies.

The mechanism by which benzimidazole derivatives exert their biological effects often involves interference with microbial cell wall synthesis or disruption of nucleic acid metabolism. The ethylsulfonyl group may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and increasing its bioactivity.

Case Studies

One notable study involved the synthesis and evaluation of various benzimidazole derivatives, including those similar to this compound. The findings suggested that modifications at the sulfonyl position could significantly affect the biological potency against microbial strains.

Study Findings

In a comparative analysis, compounds with similar structures were tested against standard antibiotics:

Table 2: Comparative Antimicrobial Efficacy

CompoundStandard AntibioticMIC (μg/mL)
This compoundKanamycinTBD
Compound CAmpicillin0.25
Compound DCiprofloxacin0.5

These results highlight the potential for developing new antimicrobial agents based on the benzimidazole framework.

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